

# Application Notes and Protocols for Leu-Enkephalin Analysis using Mass Spectrometry Standards

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## Compound of Interest

Compound Name: *Leu-Enkephalin*

CAS No.: *14-18-6*

Cat. No.: *B3435032*

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These application notes provide detailed information and standardized protocols for the analysis of **Leu-Enkephalin** using mass spectrometry. Leucine-Enkephalin (Tyr-Gly-Gly-Phe-Leu or YGGFL) is a widely recognized standard for mass spectrometry due to its well-characterized fragmentation pattern and consistent performance, making it an ideal choice for instrument calibration, tuning, and as a reference compound in various analytical methodologies.<sup>[1][2]</sup>

## Quantitative Data and Fragmentation Analysis

**Leu-Enkephalin** is frequently used to test new instrumentation and methodologies, and to tune mass spectrometers.<sup>[1][2]</sup> Its fragmentation is well-understood, making it a reliable standard.<sup>[1]</sup> The most common application involves collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), which primarily yields b- and y-type fragment ions.

Table 1: Key Mass Spectrometry Parameters for **Leu-Enkephalin**

Parameter	Value	Notes
Amino Acid Sequence	Tyr-Gly-Gly-Phe-Leu (YGGFL)	
Monoisotopic Mass	555.2693 Da	
Protonated Molecular Ion [M+H] <sup>+</sup>	556.2766 m/z	
Common Adducts	[M+Na] <sup>+</sup> , [M+K] <sup>+</sup>	Formation is dependent on sample purity and mobile phase composition.
Primary Fragmentation Channel	MH <sup>+</sup> → b <sub>4</sub>	This is the lowest-energy fragmentation pathway.

 Table 2: Major Fragment Ions of **Leu-Enkephalin** in MS/MS

The following table summarizes the most abundant fragment ions observed during MS/MS analysis of protonated **Leu-Enkephalin**. The relative intensities of these ions can be influenced by the collision energy and the type of mass spectrometer used.

Fragment Ion	m/z	Ion Type	Sequence
120	Immonium	Phe	
136	Immonium	Tyr	
221.2	b <sub>2</sub>	Tyr-Gly	
278.3	b <sub>3</sub>	Tyr-Gly-Gly	
397.2	b <sub>4</sub> - CO	Tyr-Gly-Gly-Phe	Often observed along with the b <sub>4</sub> ion.
425.1	b <sub>4</sub>	Tyr-Gly-Gly-Phe	A dominant fragment ion.
336.2	y <sub>3</sub> + 2H <sup>+</sup>	Gly-Phe-Leu	
538.1	b <sub>5</sub>	Tyr-Gly-Gly-Phe-Leu	

## Experimental Protocols

### Protocol for Instrument Calibration and Tuning using Leu-Enkephalin

This protocol outlines the use of **Leu-Enkephalin** for the calibration and tuning of a mass spectrometer, a common practice to ensure accurate mass measurements.

Materials:

- **Leu-Enkephalin** standard
- Solvent: 50:50 acetonitrile/water with 0.1% formic acid
- Calibrated micropipettes
- Mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole)

Procedure:

- **Standard Preparation:** Prepare a stock solution of **Leu-Enkephalin** at a concentration of 1 mg/mL in the solvent. From the stock solution, prepare a working solution at a concentration of 100 pg/μL to 1 ng/μL.
- **Infusion Setup:** Infuse the working solution directly into the mass spectrometer's ion source using a syringe pump at a flow rate of 5-10 μL/min.
- **Mass Spectrometer Tuning:**
  - Acquire data in positive ion mode.
  - Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal intensity of the [M+H]<sup>+</sup> ion at m/z 556.2766.
  - Perform mass calibration using the known m/z of the **Leu-Enkephalin** precursor and its major fragment ions.
- **MS/MS Fragmentation:**

- Select the  $[M+H]^+$  ion ( $m/z$  556.2766) for fragmentation.
- Apply a range of collision energies to observe the characteristic fragmentation pattern, including the prominent  $b_4$  ( $m/z$  425.1) and  $a_4$  ( $m/z$  397.2) ions. The ratio of these ions can be used to assess the internal energy transferred to the precursor ion.

## Protocol for Leu-Enkephalin Analysis by LC-MS/MS

This protocol describes a method for the separation and quantification of **Leu-Enkephalin** in a complex mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

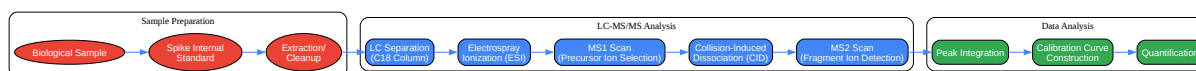
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
- C18 reversed-phase LC column
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- **Leu-Enkephalin** standard
- Internal Standard (IS): Stable isotope-labeled **Leu-Enkephalin** or a structurally similar peptide. While **Leu-Enkephalin** itself is a standard, for quantitative analysis, a distinct internal standard is recommended to correct for matrix effects and variations in sample processing.

Procedure:

- Sample Preparation: Perform protein precipitation for plasma samples or simple dilution for cleaner samples. Spike the internal standard into all samples and calibration standards.
- LC Separation:
  - Inject the sample onto the C18 column.

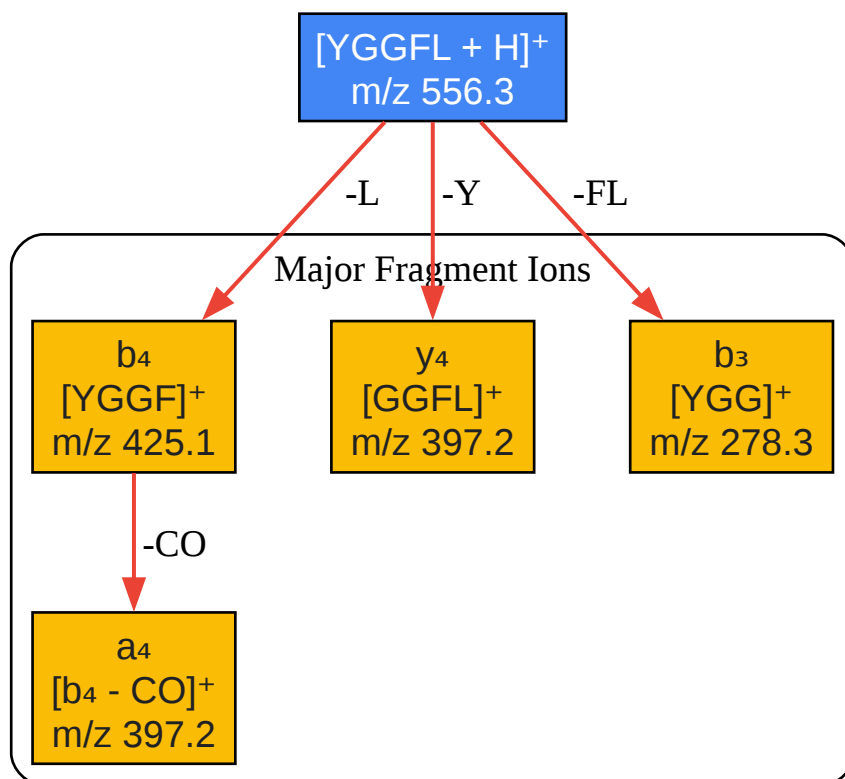
- Use a gradient elution from 5% to 95% Mobile Phase B over a suitable time to achieve separation from other components.
- MS/MS Detection (Multiple Reaction Monitoring - MRM):
  - Set the mass spectrometer to positive ion mode.
  - Monitor the following transitions:
    - **Leu-Enkephalin**: 556.3 → 397.2 (Quantifier), 556.3 → 425.1 (Qualifier)
    - Internal Standard: Monitor the corresponding transition for the chosen IS.
  - Optimize collision energies for each transition to maximize signal intensity.
- Quantification:
  - Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  - Determine the concentration of **Leu-Enkephalin** in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Visualizations



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Caption: Experimental workflow for the quantitative analysis of **Leu-Enkephalin** by LC-MS/MS.



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## References

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